An In-depth Technical Guide to 3-Bromo-4-nitroaniline (CAS 40787-96-0)
An In-depth Technical Guide to 3-Bromo-4-nitroaniline (CAS 40787-96-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Bromo-4-nitroaniline. The information is intended for professionals in chemical research and drug development who utilize substituted anilines as intermediates in complex organic synthesis.
Core Properties and Identification
3-Bromo-4-nitroaniline is a substituted aromatic amine featuring both a bromine atom and a nitro group on the benzene (B151609) ring.[1] These functional groups significantly influence its chemical reactivity, making it a versatile building block in organic synthesis.[2] It typically appears as a yellow to brown crystalline powder.[2]
Physicochemical Properties
The key physicochemical properties of 3-Bromo-4-nitroaniline are summarized in the table below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 40787-96-0 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | Yellow to brown powder | [2] |
| Melting Point | 168-177 °C | [2] |
| Boiling Point | 339.32 °C at 760 mmHg | [1] |
| Density | 1.812 g/cm³ | [1] |
| pKa | -0.07 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Conditions | 0-8°C, protect from light | [2][3] |
Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 3-bromo-4-nitroaniline | [4] |
| Synonyms | 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline | [1][2] |
| PubChem CID | 11834877 | [4] |
| InChIKey | RLAIFIDRVAAEBW-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-] | [4] |
Synthesis and Experimental Protocols
3-Bromo-4-nitroaniline is typically synthesized via electrophilic aromatic substitution on a substituted aniline (B41778) precursor. The most common routes involve the bromination of 4-nitroaniline (B120555) or the hydrolysis of an N-acetyl protected intermediate.[5]
Experimental Protocol: Synthesis from N-(4-nitrophenyl)acetamide
This protocol is a representative procedure based on established methods for the protection, bromination, and deprotection of anilines.
Workflow Overview
Methodology:
-
Step 1: Acetylation of 4-Nitroaniline
-
Dissolve 4-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture gently under reflux for 1-2 hours to form N-(4-nitrophenyl)acetamide.
-
Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Step 2: Bromination of N-(4-nitrophenyl)acetamide
-
Dissolve the dried N-(4-nitrophenyl)acetamide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture at room temperature with constant stirring. The amino group, protected as an acetamide, directs the substitution to the ortho position (position 3).[6]
-
Continue stirring for 15-30 minutes after the addition is complete.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine, followed by precipitation in a larger volume of cold water.
-
Collect the crude N-(3-bromo-4-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.
-
-
Step 3: Hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide
-
Suspend the crude N-(3-bromo-4-nitrophenyl)acetamide in a mixture of water and concentrated sulfuric or hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the solid completely dissolves, indicating the hydrolysis of the amide.[7]
-
Cool the solution and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, 3-Bromo-4-nitroaniline.
-
Collect the final product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to yield a product with ≥97% purity.[2]
-
Chemical Reactivity and Applications
The unique arrangement of the amino, bromo, and nitro groups governs the reactivity of 3-Bromo-4-nitroaniline.
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, with the bromine atom serving as a good leaving group.[5]
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards electrophilic substitution, requiring more forcing conditions for further reactions.[5]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial for synthesizing diamine derivatives.[5]
-
Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.
These reactive properties make 3-Bromo-4-nitroaniline a valuable intermediate in several industries:
-
Pharmaceutical Development: It serves as a precursor for synthesizing molecules with potential antibacterial and antifungal properties.[2] The nitroaromatic scaffold is a known pharmacophore in various approved drugs, though it can also be a toxicophore.[7][8]
-
Dye Manufacturing: It is a key intermediate in the production of azo dyes, which are widely used in the textile industry.[2]
-
Material Science: The compound is used in the development of specialized polymers and coatings.[2]
-
Agrochemicals: It is a building block for certain classes of herbicides and pesticides.[2]
Biological Activity and Potential Signaling Pathways
While 3-Bromo-4-nitroaniline is primarily used as a synthetic intermediate, the nitroaromatic class of compounds is known for significant biological activity. This activity is often linked to the bioreductive activation of the nitro group, a process particularly relevant in the low-oxygen (hypoxic) environments found in solid tumors and anaerobic bacteria.[3][9]
No specific signaling pathway has been elucidated for 3-Bromo-4-nitroaniline itself. However, a generalized mechanism for nitroaromatic compounds involves intracellular reduction by nitroreductase enzymes.[7]
Generalized Bioreductive Activation Pathway
The diagram below illustrates the general mechanism by which nitroaromatic compounds can be activated within a cell to produce reactive species that lead to cellular damage. This pathway is a key principle in the design of hypoxia-activated prodrugs and certain antimicrobial agents.[7][8]
This process involves a one-electron reduction to form a nitro anion radical.[7] In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, creating a futile cycle that generates superoxide anions and leads to oxidative stress.[7] In hypoxic conditions, further reduction can occur, yielding highly reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules like DNA and proteins, causing cytotoxicity.[8]
Safety and Handling
3-Bromo-4-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
| Hazard Statement | Code | Reference(s) |
| Harmful in contact with skin | H312 | [4] |
| Causes skin irritation | H315 | [4] |
| Causes serious eye irritation | H319 | [4] |
| Harmful if inhaled | H332 | [4] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal. Prevent entry into drains and waterways.
This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. 3-BROMO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. scielo.br [scielo.br]
- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive activation of nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
